molecular formula C13H13N3 B14327238 2-(2-Hydrazinylidene-2-phenylethyl)pyridine CAS No. 105870-95-9

2-(2-Hydrazinylidene-2-phenylethyl)pyridine

Cat. No.: B14327238
CAS No.: 105870-95-9
M. Wt: 211.26 g/mol
InChI Key: MGGLSRFWVLUWBY-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylidene-2-phenylethyl)pyridine is an organic compound that features a pyridine ring substituted with a hydrazinylidene-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinylidene-2-phenylethyl)pyridine typically involves the reaction of 2-bromo-2-phenylethylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazinylidene group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinylidene-2-phenylethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-Hydrazinylidene-2-phenylethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinylidene-2-phenylethyl)pyridine involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can participate in π-π interactions and electron donation, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinopyridine: Similar in structure but lacks the phenylethyl group.

    2-Phenylethylpyridine: Lacks the hydrazinylidene group.

    Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .

Properties

CAS No.

105870-95-9

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(1-phenyl-2-pyridin-2-ylethylidene)hydrazine

InChI

InChI=1S/C13H13N3/c14-16-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9H,10,14H2

InChI Key

MGGLSRFWVLUWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)CC2=CC=CC=N2

Origin of Product

United States

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